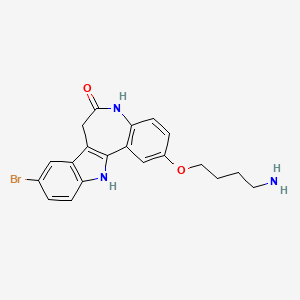
Guamamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Guamamide is a natural product found in Symploca with data available.
Aplicaciones Científicas De Investigación
Cytotoxic Alkaloids from Marine Cyanobacterium
Guamamide has been identified as a cytotoxic alkaloid isolated from a species of marine cyanobacterium belonging to the genus Symploca collected in Guam. Alongside micromide, guamamide was studied for its structure, which was elucidated using 2D NMR techniques. The amino acid-derived units and stereochemistry of these alkaloids were determined, highlighting their potential significance in scientific research related to marine organisms and their bioactive compounds (Williams, Yoshida, Moore, & Paul, 2004).
Neurotoxic Amino Acid in Neurodegenerative Disease
A study explored the neurotoxic amino acid β-N-methylamino-L-alanine (BMAA), produced by cyanobacteria found in various habitats, including Guam. This research aimed to understand the role of BMAA in neurodegenerative diseases such as Alzheimer’s and amyotrophic lateral sclerosis (ALS). The discovery of BMAA in brain tissues of Chamorro patients with ALS/Parkinsonism dementia complex from Guam has prompted further research into its effects and potential linkage to neurodegenerative diseases (Pablo et al., 2009).
β-N-Methylamino-L-Alanine and Neurodegeneration
Further studies on β-N-methylamino-L-alanine (BMAA) have been conducted to understand its role in neurodegenerative diseases among the Chamorro people of Guam. Research on BMAA lost momentum at one point but regained interest due to its potential link to ALS and other neurodegenerative diseases. This research highlights the significance of environmental factors in the etiology of certain neurological disorders (Cox & Banack, 2006).
Propiedades
Fórmula molecular |
C25H45NO8 |
|---|---|
Peso molecular |
487.6 g/mol |
Nombre IUPAC |
[3-acetyloxy-5-[[(2R)-2-hydroxy-4-methoxy-4-oxobutyl]amino]-4-methyl-5-oxopentan-2-yl] dodecanoate |
InChI |
InChI=1S/C25H45NO8/c1-6-7-8-9-10-11-12-13-14-15-22(29)33-19(3)24(34-20(4)27)18(2)25(31)26-17-21(28)16-23(30)32-5/h18-19,21,24,28H,6-17H2,1-5H3,(H,26,31)/t18?,19?,21-,24?/m1/s1 |
Clave InChI |
NKCAMZIYBHRHKW-IYGBNXAISA-N |
SMILES isomérico |
CCCCCCCCCCCC(=O)OC(C)C(C(C)C(=O)NC[C@@H](CC(=O)OC)O)OC(=O)C |
SMILES canónico |
CCCCCCCCCCCC(=O)OC(C)C(C(C)C(=O)NCC(CC(=O)OC)O)OC(=O)C |
Sinónimos |
guamamide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,4-Dioxaspiro[2.3]hexane](/img/structure/B1249213.png)
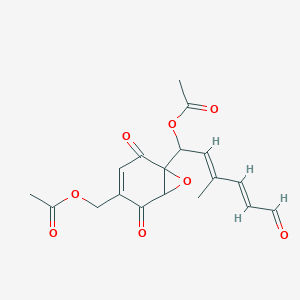


![5-methoxy-2,2-dimethyl-6-[(E)-2-methylbut-2-enoyl]-10-propyl-pyrano[2,3-f]chromen-8-one](/img/structure/B1249219.png)

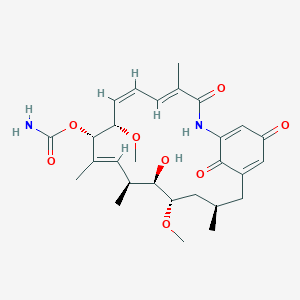
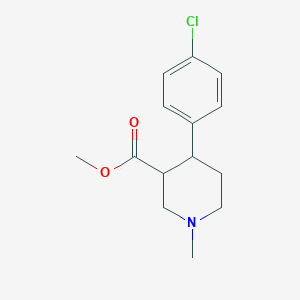
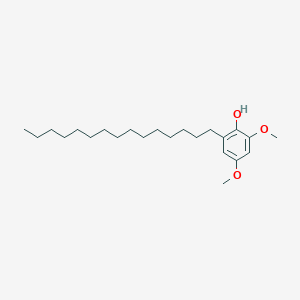
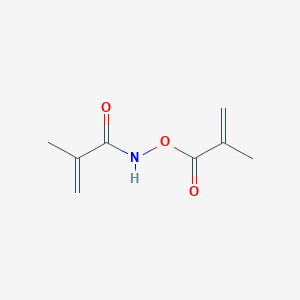
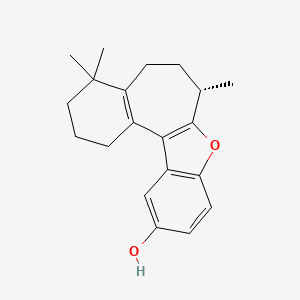
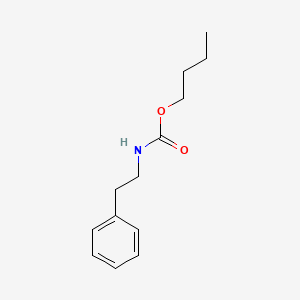
![2-[(3-Chlorophenyl)amino]phenylacetic acid](/img/structure/B1249230.png)
